Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-
Description
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure is substituted with a methanol group at the 6-position, further modified by an alpha-methyl group. The alpha-methyl substitution is hypothesized to enhance metabolic stability and influence electronic properties, distinguishing it from non-methylated analogues .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-7,12H,1H3 |
InChI Key |
ASBKDANIZBEHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are generally synthesized via condensation and cyclization reactions involving 2-aminopyridines and various carbonyl or halogenated precursors. Key strategies include:
Cyclocondensation of 2-aminopyridines with α-haloketones or α-haloaldehydes
This classical approach involves nucleophilic substitution of the halogen by the pyridine nitrogen followed by ring closure to form the imidazo ring system. For example, Dong-Jian Zhu et al. demonstrated a solvent- and catalyst-free synthesis by reacting α-bromo/chloroketones with 2-aminopyridines at 60°C, yielding imidazo[1,2-a]pyridines efficiently without additional reagents.Multicomponent reactions involving 2-aminopyridine, aldehydes, and alkynes or alcohols
These methods allow rapid assembly of the imidazo[1,2-a]pyridine core with diverse substituents. Ramesha et al. reported the use of propylphosphonic anhydride (T3P) to activate in situ oxidation and cyclocondensation of alcohols with 2-aminopyridines, producing 3-aminoimidazo[1,2-a]pyridines with high selectivity and yield.Microwave-assisted solvent- and catalyst-free synthesis
A green chemistry approach where 2-aminopyridines and suitable carbonyl compounds are irradiated under microwave conditions, leading to rapid and high-yielding formation of imidazo[1,2-a]pyridines without solvents or catalysts.
Specific Synthetic Route for Imidazo[1,2-a]pyridine-6-methanol, Alpha-methyl-
The preparation of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- specifically involves multi-step synthetic sequences, often starting from substituted 2-aminopyridines and proceeding through intermediate esters or acids, followed by functional group transformations.
A representative method is described in patent WO2018008929A1, which outlines the following steps:
| Step | Description | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|---|
| 1 | Synthesis of isopropyl 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate | Reaction of substituted 2-aminopyridine with appropriate benzylamine derivatives | Formation of ester intermediate | Not specified |
| 2 | Hydrolysis of ester to carboxylic acid | Sodium hydroxide (2N aqueous), ethanol, 80°C, 2 hours | 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid | 85% |
| 3 | Amide coupling with 3-hydroxyazetidine | EDCI, HOBt, triethylamine, dichloromethane, 0°C to room temp, 22 hours | Formation of amide derivative with hydroxy substituent at position 6 | Not specified |
The final product includes a hydroxyl group at the 6-position, corresponding to the methanol substituent on the imidazo[1,2-a]pyridine core, with alpha-methyl substitution on the ring system.
Alternative Synthetic Strategies
Condensation with chloroacetaldehyde derivatives
Pd-catalyzed carbonylation and condensation of iodo-2-aminopyridines with chloroacetaldehyde have been employed to introduce carboxamide groups at the 6-position, which can be further modified to hydroxymethyl derivatives.Hydrazide intermediate approach
Ethylimidazo[1,2-a]pyridine-2-carboxylate derivatives can be converted to carbohydrazides, which upon reaction with substituted aldehydes yield functionalized imidazo[1,2-a]pyridines. Although this method focuses on 2-carbohydrazide derivatives, it demonstrates the versatility of imidazo[1,2-a]pyridine functionalization.
Comparative Analysis of Preparation Methods
Detailed Research Outcomes and Notes
The patent WO2018008929A1 provides practical synthetic details including reaction temperatures, purification steps (e.g., drying with anhydrous sodium sulfate, column chromatography), and yields, demonstrating reproducibility for pharmaceutical applications.
The method involving 2-aminopyridine and α-haloketones by Dong-Jian Zhu et al. is notable for its operational simplicity and avoidance of solvents and catalysts, aligning with green chemistry principles.
The use of propylphosphonic anhydride (T3P) in alcohol oxidation and cyclocondensation reactions offers a dual functional role, enhancing reaction efficiency and selectivity for imidazo[1,2-a]pyridine derivatives.
Microwave-assisted synthesis under solvent- and catalyst-free conditions provides a rapid and cost-effective alternative, with good to excellent yields reported for various substituted imidazo[1,2-a]pyridines.
Pd-catalyzed carbonylation methods enable the introduction of functional groups at specific ring positions, facilitating further derivatization such as hydroxymethylation.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Modifications and Electronic Properties
The imidazo[1,2-a]pyridine scaffold allows diverse substitutions at positions 2, 3, 6, and 6. Key analogues and their distinguishing features are summarized below:
Electronic Effects :
- Computational studies on 6-methyl-2-phenyl derivatives reveal that electron-donating groups (e.g., methoxy) increase electron density at the pyridine N-atom, enhancing corrosion resistance . The α-methyl group in the target compound likely reduces polarity, altering solubility and binding interactions.
Anticancer Activity:
- Alpha-methyl serotonin (unrelated but structurally similar in substitution pattern) shows lower potency (EC50 = 3.2 µM) in serotonin receptor activation compared to non-methylated serotonin .
- IP-Se-06 , a selenylated analogue, inhibits Akt/mTOR/HIF-1α signaling, promoting apoptosis in glioblastoma cells with IC50 values <10 µM .
- Imidazo[1,2-a]pyridine-6-methanol derivatives (e.g., compound 10t) exhibit moderate anticancer activity, though specific data for the α-methyl variant are pending .
Antimicrobial Activity:
- Derivatives like 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine demonstrate potent activity against Staphylococcus aureus (MIC <5 µg/mL) .
Physicochemical Properties
Biological Activity
Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine is a fused heterocyclic compound characterized by its nitrogen-containing ring structure. The addition of a methanol group at the 6-position and an alpha-methyl group enhances its pharmacological properties. These modifications can influence the compound's interaction with biological targets.
Biological Activities
The biological activities of Imidazo[1,2-a]pyridine derivatives are extensive, including:
- Anticancer Activity : Compounds in this class have shown promising results in inhibiting various cancer cell lines. For instance, a study indicated that imidazo[1,2-a]pyridine derivatives exhibited submicromolar inhibitory activity against tumor cell lines through PI3Kα inhibition .
- Anti-inflammatory Effects : Research has demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit TNF-α production, which is crucial in inflammatory responses. A series of N-glycinyl-hydrazone derivatives derived from imidazo[1,2-a]pyridine showed enhanced anti-TNF-α activity compared to traditional compounds .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in treating neurodegenerative diseases. Certain compounds displayed IC50 values as low as 65 µM for BChE inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship of Imidazo[1,2-a]pyridine derivatives is critical for understanding their pharmacological potential. Modifications at various positions on the imidazo ring can significantly affect their biological activity.
| Compound | Modification | Activity Type | IC50 Value |
|---|---|---|---|
| 6b | - | PI3Kα Inhibitor | < 0.5 µM |
| 2j | 3,4-dichlorophenyl | BChE Inhibitor | 65 µM |
| 1a | Carboxyester | Cytotoxicity | < 150 µM |
Case Studies
Case Study 1: Anticancer Activity
A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their anticancer properties. The most potent derivative exhibited an IC50 value of less than 0.5 µM against specific cancer cell lines, demonstrating its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives. These compounds were found to significantly reduce TNF-α levels in vitro and in vivo, indicating their potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-6-methanol derivatives, and how can their efficiency be evaluated?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes or ketones). Friedländer’s method is widely used, as demonstrated in the reaction of 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones to form fused heterocycles . Efficiency can be assessed via yield optimization using statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches . Characterization relies on and NMR spectroscopy, with data cross-referenced against published spectra for validation .
Q. How are structural and electronic properties of Imidazo[1,2-a]pyridine-6-methanol derivatives analyzed computationally?
- Methodological Answer : Density Functional Theory (DFT) studies are employed to predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These calculations help correlate electronic properties with observed reactivity or bioactivity . For example, DFT can model how substituents like the alpha-methyl group influence intramolecular interactions or stability .
Q. What pharmacological activities are associated with Imidazo[1,2-a]pyridine-6-methanol derivatives, and how are these evaluated experimentally?
- Methodological Answer : These compounds exhibit antimicrobial, antiviral, and anticancer activities. Bioactivity is tested via in vitro assays (e.g., MIC for antimicrobial activity, cell viability assays for anticancer effects). For instance, chalcone conjugates of imidazo[1,2-a]pyridines showed antikinetoplastid activity in parasite inhibition assays . Structure-activity relationships (SARs) are derived by systematically varying substituents and comparing bioassay results .
Advanced Research Questions
Q. How can contradictory spectroscopic data for Imidazo[1,2-a]pyridine derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Cross-validate data using multiple techniques:
- Compare NMR chemical shifts across solvents (e.g., DMSO vs. CDCl) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
- Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize side reactions .
Q. What computational strategies optimize reaction conditions for Imidazo[1,2-a]pyridine-6-methanol synthesis?
- Methodological Answer : ICReDD’s integrated approach combines quantum chemical calculations (e.g., transition state modeling) with machine learning to predict optimal catalysts, temperatures, and solvents. For example, AlCl-catalyzed reactions can be simulated to identify energy barriers, guiding experimental parameter selection . Feedback loops between experimental and computational data refine predictions iteratively .
Q. How do substitution patterns (e.g., alpha-methyl group) influence the biological activity of Imidazo[1,2-a]pyridine-6-methanol derivatives?
- Methodological Answer : The alpha-methyl group enhances metabolic stability by sterically hindering enzymatic degradation. SAR studies reveal that methylation at the 6-position increases lipophilicity, improving membrane permeability in cell-based assays . Advanced techniques like molecular docking quantify interactions with target proteins (e.g., kinase binding pockets), explaining potency variations .
Key Methodological Recommendations
- Experimental Design : Use factorial design to reduce variables and identify synergistic effects (e.g., catalyst concentration vs. temperature) .
- Data Validation : Cross-check spectral data with published databases to resolve ambiguities .
- Computational Integration : Leverage DFT and AI-driven platforms (e.g., COMSOL) for predictive modeling and reaction optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
